Ester de Mal-PEG5-NHS

Vue d'ensemble

Description

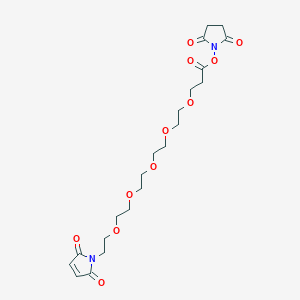

Mal-PEG5-NHS ester, also known as maleimide-polyethylene glycol-N-hydroxysuccinimide ester, is a heterobifunctional crosslinker. It contains a maleimide group and an N-hydroxysuccinimide ester group linked through a polyethylene glycol (PEG) chain. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester group reacts with primary amines, making it a versatile tool for bioconjugation and labeling applications .

Applications De Recherche Scientifique

Bioconjugation

Mal-PEG5-NHS ester is primarily used for bioconjugation, which involves linking biomolecules such as proteins, peptides, and nucleic acids. The compound's ability to react with thiols and amines allows researchers to create stable conjugates that are critical for:

- Labeling Proteins : The NHS ester can label primary amines on proteins, enabling tracking and analysis in various assays .

- Peptide Conjugation : It facilitates the attachment of peptides to carriers or other proteins, enhancing their therapeutic efficacy .

Antibody-Drug Conjugates (ADCs)

One of the most significant applications of Mal-PEG5-NHS ester is in the development of antibody-drug conjugates. ADCs consist of an antibody linked to a cytotoxic drug via a linker. The use of Mal-PEG5-NHS ester as a linker provides several advantages:

- Targeted Delivery : By attaching drugs specifically to antibodies that target cancer cells, ADCs can deliver cytotoxic agents directly to tumors while minimizing off-target effects .

- Improved Stability : The PEG spacer enhances the stability of the conjugate in circulation, prolonging its half-life and improving therapeutic outcomes .

Nanoparticle Functionalization

Mal-PEG5-NHS ester is also employed in the functionalization of nanoparticles for biomedical applications. For instance:

- Modification of Nanoparticles : It can be used to graft maleimide groups onto nanoparticles, allowing for subsequent attachment of thiol-containing biomolecules. This method has been applied in creating targeted imaging agents or therapeutic nanoparticles .

Case Study 1: Development of Targeted Antibody-Drug Conjugates

In a study published by researchers at a leading pharmaceutical company, Mal-PEG5-NHS ester was utilized to synthesize ADCs targeting HER2-positive breast cancer cells. The conjugates demonstrated significant cytotoxicity against the target cells while sparing normal cells, highlighting the efficacy of using this linker in ADC formulation.

Case Study 2: Functionalization of Nanoparticles for MRI

A research team focused on improving magnetic resonance imaging (MRI) contrast agents used Mal-PEG5-NHS ester to modify AGuIX nanoparticles. By attaching targeting ligands through the maleimide group, they achieved enhanced specificity in imaging tumor tissues compared to non-targeted nanoparticles .

Comparative Analysis of Linkers

The following table summarizes key characteristics and applications of Mal-PEG5-NHS ester compared to other common linkers used in bioconjugation:

| Linker Type | Reactive Groups | Applications | Stability |

|---|---|---|---|

| Mal-PEG5-NHS Ester | Maleimide, NHS Ester | Bioconjugation, ADCs | High |

| SMCC | Maleimide, NHS Ester | Protein crosslinking | Moderate |

| DBCO-PEG | DBCO, NHS Ester | Click chemistry applications | High |

| Azido-PEG | Azide, NHS Ester | Bioorthogonal labeling | Moderate |

Mécanisme D'action

Target of Action

Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Mode of Action

The NHS ester group of Mal-PEG5-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond . This interaction results in the formation of a stable covalent bond, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The biochemical pathways affected by Mal-PEG5-NHS ester involve the modification of proteins and other biomolecules. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This modification can change the properties of the biomolecules, potentially affecting various biochemical pathways.

Pharmacokinetics

The hydrophilic PEG spacer in Mal-PEG5-NHS ester increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the action of Mal-PEG5-NHS ester is the formation of a stable covalent bond between the biomolecule and the thiol . This can lead to the modification of the biomolecule, potentially changing its properties and functions. For example, the modification can decrease aggregation and increase solubility of proteins .

Action Environment

The action of Mal-PEG5-NHS ester can be influenced by environmental factors such as pH and solvent. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 .

Analyse Biochimique

Biochemical Properties

Mal-PEG5-NHS ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with biomolecules. The Maleimides group in Mal-PEG5-NHS ester can react with thiol groups in proteins, forming a stable thioether bond . The NHS group can react with primary amines in a pH 7-9 buffer, forming stable amide bonds .

Molecular Mechanism

At the molecular level, Mal-PEG5-NHS ester exerts its effects through its ability to form covalent bonds with biomolecules. The Maleimides group reacts with thiol groups in proteins, and the NHS group reacts with primary amines . These reactions result in the formation of stable thioether and amide bonds, respectively .

Metabolic Pathways

Mal-PEG5-NHS ester is involved in the metabolic pathways related to bio-conjugation. It interacts with enzymes that have thiol groups or primary amines, facilitating the formation of stable covalent bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG5-NHS ester involves the reaction of maleimide with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a carboxylating agent to introduce carboxyl groups.

Formation of Maleimide-PEG Intermediate: The activated polyethylene glycol is then reacted with maleimide to form a maleimide-PEG intermediate.

Coupling with N-Hydroxysuccinimide: Finally, the maleimide-PEG intermediate is coupled with N-hydroxysuccinimide to form Mal-PEG5-NHS ester.

Industrial Production Methods: Industrial production of Mal-PEG5-NHS ester follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Mal-PEG5-NHS ester undergoes several types of reactions, primarily involving its functional groups:

Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds

Common Reagents and Conditions:

Primary Amines: React with the N-hydroxysuccinimide ester group under slightly alkaline conditions (pH 7-9).

Thiol Groups: React with the maleimide group under neutral to slightly acidic conditions (pH 6.5-7.5).

Major Products:

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with thiol groups.

Comparaison Avec Des Composés Similaires

Bis(N-hydroxysuccinimide) Polyethylene Glycol (Bis-NHS-PEG): Contains two N-hydroxysuccinimide ester groups and is used for crosslinking primary amines.

Mal-amido-PEG2-NHS: Similar to Mal-PEG5-NHS ester but with a shorter PEG chain.

Azido-PEG-NHS Ester: Contains an azido group and an N-hydroxysuccinimide ester group, used for click chemistry applications.

Uniqueness of Mal-PEG5-NHS Ester: Mal-PEG5-NHS ester is unique due to its bifunctional nature, allowing it to react with both thiol and amine groups. The PEG spacer enhances solubility and reduces steric hindrance, making it highly effective for bioconjugation .

Activité Biologique

Mal-PEG5-NHS ester (CAS No. 1807537-42-3) is a specialized bioconjugation reagent widely used in biochemical research and drug development. This compound consists of a polyethylene glycol (PEG) linker with a maleimide group and an N-hydroxysuccinimide (NHS) ester, which allows for selective conjugation to thiol and amine groups on biomolecules. Its unique structure enhances solubility and stability, making it suitable for various biological applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 486.47 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Solubility : Soluble in DMSO, DMF, and other organic solvents.

- Boiling Point : Approximately 608.4 ± 65.0 °C at 760 mmHg

- Flash Point : 321.7 ± 34.3 °C

Table 1: Physical Properties of Mal-PEG5-NHS Ester

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 486.47 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 608.4 ± 65.0 °C |

| Flash Point | 321.7 ± 34.3 °C |

Mal-PEG5-NHS ester functions through two primary reactive groups:

- Maleimide Group : Reacts specifically with thiol groups (-SH) to form stable thioether bonds via a Michael addition reaction.

- NHS Ester Group : Reacts with primary amines (-NH₂) to form amide bonds, facilitating the conjugation of proteins, peptides, or other biomolecules.

The PEG spacer enhances the solubility and flexibility of the conjugate, reducing steric hindrance and improving the overall stability of the resulting complex.

Applications in Research

Mal-PEG5-NHS ester is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , which are innovative molecules designed to selectively degrade target proteins within cells by harnessing the ubiquitin-proteasome system.

Table 2: Applications of Mal-PEG5-NHS Ester

| Application | Description |

|---|---|

| PROTAC Synthesis | Connects E3 ligase ligands with target protein ligands for targeted degradation |

| Antibody-Drug Conjugates (ADCs) | Used as a linker between antibodies and cytotoxic drugs for targeted cancer therapy |

| Bioconjugation | Facilitates the attachment of biomolecules for various assays, including biosensors |

| Cell Surface Engineering | Modifies cell surfaces for enhanced targeting and interaction with specific ligands |

Case Studies and Research Findings

- Targeted Drug Delivery :

- Biosensor Development :

- Extracellular Drug Conjugates (EDCs) :

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFXZGGPCFZXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.